molecular formula C25H21ClF6N4O2 B2833683 N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-methoxybenzenecarboxamide CAS No. 478262-09-8

N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-methoxybenzenecarboxamide

Cat. No.: B2833683
CAS No.: 478262-09-8
M. Wt: 558.91
InChI Key: MOKGKQCVEWJSCM-UHFFFAOYSA-N
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Description

N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-methoxybenzenecarboxamide is a useful research compound. Its molecular formula is C25H21ClF6N4O2 and its molecular weight is 558.91. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on related compounds has led to the synthesis of novel heterocyclic compounds, demonstrating significant anti-inflammatory and analgesic activities. These activities were attributed to their ability to act as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors. Such compounds, derived through chemical reactions involving similar core structures, have shown promising pharmacological profiles, suggesting their utility in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Antimicrobial Activities

Another aspect of research on related compounds involves their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized and demonstrated to possess good to moderate activities against various microorganisms. This indicates the potential for developing new antimicrobial agents based on the structural motifs of compounds similar to "N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-methoxybenzenecarboxamide" (H. Bektaş et al., 2007).

Neuroleptic Agents Synthesis

The synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol, has involved key intermediates that share structural similarities with the compound . These agents are part of a class of pharmaceuticals that contain specific structural groups bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, highlighting the compound's relevance to medicinal chemistry and drug design (C. Botteghi et al., 2001).

Soluble Epoxide Hydrolase Inhibitors

In the context of discovering soluble epoxide hydrolase inhibitors, compounds featuring triazine and piperidine moieties have been identified through high-throughput screening. These compounds, including 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, underscore the importance of structural diversity in the development of novel therapeutic agents with potential applications in various disease models (R. Thalji et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selectivity is crucial for its potential therapeutic applications, as it allows the compound to inhibit bacterial growth without affecting human cells .

Biochemical Pathways

The compound’s action on PPTases affects the secondary metabolism of bacteria . By inhibiting Sfp-PPTase, the compound attenuates the production of certain metabolites . This disruption of metabolic pathways thwarts bacterial growth .

Pharmacokinetics

The compound has been shown to possess favorable absorption, distribution, metabolism, and excretion (ADME) properties . Its in vivo pharmacokinetic profiles further demonstrate its potential utility as a small-molecule inhibitor .

Result of Action

The compound’s action results in the attenuation of bacterial growth . It has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus . Additionally, it has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound . Understanding these environmental factors is crucial for optimizing the compound’s use and managing potential resistance mechanisms.

Properties

IUPAC Name

N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClF6N4O2/c1-38-18-4-2-3-15(11-18)23(37)34-20-13-16(24(27,28)29)5-6-21(20)35-7-9-36(10-8-35)22-19(26)12-17(14-33-22)25(30,31)32/h2-6,11-14H,7-10H2,1H3,(H,34,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKGKQCVEWJSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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